

Ceftolozane's Affinity for Penicillin-Binding Proteins (PBPs)

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Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

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Ceftolozane is a novel cephalosporin that inhibits bacterial cell wall synthesis by binding to critical PBPs. Its high potency against *Pseudomonas aeruginosa* is largely due to its unique affinity profile [1] [2] [3].

Table: Ceftolozane PBP Affinity and Functional Consequences

Penicillin-Binding Protein (PBP)	Reported Affinity	Primary Role in Cell Wall Synthesis	Morphological Effect of Inhibition
PBP1b & PBP1c	High affinity [1] [3]	Critical for cell elongation [3]	Cell lysis [3]
PBP3	High affinity; potent inhibitor [1] [3]	Essential for septation and cell division [3]	Formation of filamentous cells [3]
PBP4	Low affinity [3]	A non-essential "trap" target connected to AmpC induction [3]	-

For comparison, an older cephalosporin, **cefoperazone**, shows a different affinity profile that helps explain the superior anti-pseudomonal activity of ceftolozane [4]:

Table: Cefoperazone PBP Affinity in *E. coli* and *P. aeruginosa*

Organism	High Affinity PBPs (in descending order)	Low Affinity PBPs
<i>Escherichia coli</i>	PBP-3, PBP-1Bs, PBP-2, PBP-1A [4]	PBP-4, PBP-5, PBP-6 [4]
<i>Pseudomonas aeruginosa</i>	PBP-3, PBP-1A, PBP-1B, PBP-2, PBP-4 [4]	Not specified

Ceftolozane's strong binding to **PBP3** is a key factor in its effectiveness, leading to defective cell division and filamentation in susceptible bacteria [3].

Experimental Protocols for Studying PBP Affinity

The primary methodology for investigating β -lactam antibiotic affinity for PBPs is the **competitive binding assay**, which can determine the relative affinity of an antibiotic like ceftolozane for different PBPs.

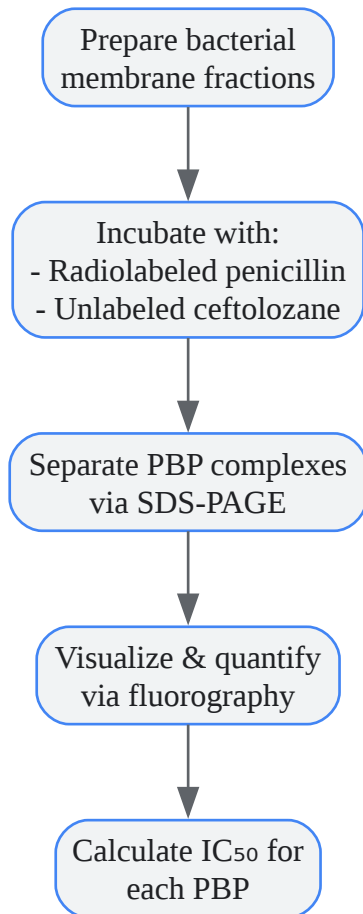
Protocol 1: Determining PBP Affinity via Competitive Binding Assay

This protocol involves competing an unlabeled test antibiotic with a radiolabeled penicillin for binding sites on bacterial membrane preparations [4].

- **Prepare Bacterial Membrane Fractions:** Harvest mid-log phase bacterial cells via centrifugation. Disrupt cells using sonication or French Press. Separate membrane fractions containing the PBPs by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0) and determine protein concentration [4].
- **Incubate with Antibiotics:** In a series of reactions, incubate membrane preparations with a constant, saturating concentration of a radiolabeled β -lactam tracer (e.g., [^3H]-benzylpenicillin). Simultaneously, add increasing concentrations of the unlabeled competitor antibiotic (e.g., ceftolozane). Include control reactions with no competitor (to determine 100% binding) and with a large excess of unlabeled penicillin (to determine non-specific binding) [4].
- **Separate Proteins by SDS-PAGE:** Stop the binding reaction. solubilize the membrane proteins in Laemmli SDS-PAGE sample buffer without β -mercaptoethanol to avoid breaking the covalent β -lactam-PBP complex. Load samples onto a polyacrylamide gel and run electrophoresis [4].
- **Visualize and Quantify PBP Binding:** After electrophoresis, treat the gel with an autorography enhancer (e.g., EN 3 HANCE). Dry the gel and expose it to X-ray film at -70°C for several days or weeks. Develop the film to visualize the radioactive PBP bands. The intensity of each PBP band is

inversely proportional to the affinity of the competing unlabeled antibiotic for that PBP. The concentration of antibiotic that reduces binding of the tracer by 50% (IC_{50}) can be calculated for each PBP [4].

The workflow for this core experiment is as follows:



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Experimental workflow for determining PBP affinity.

Protocol 2: Investigating Resistance in *P. aeruginosa*

When studying resistance, particularly in *P. aeruginosa*, the focus shifts to genetic mutations that affect the stability or expression of the chromosomal AmpC (PDC) and its regulators [5].

- **Whole Genome Sequencing (WGS):** Extract genomic DNA from resistant and susceptible control isolates. Prepare paired-end libraries (e.g., using Illumina Nextera XT kit) and sequence on a platform

like Illumina MiSeq. Perform *de novo* assembly of reads and annotate the genomes [5].

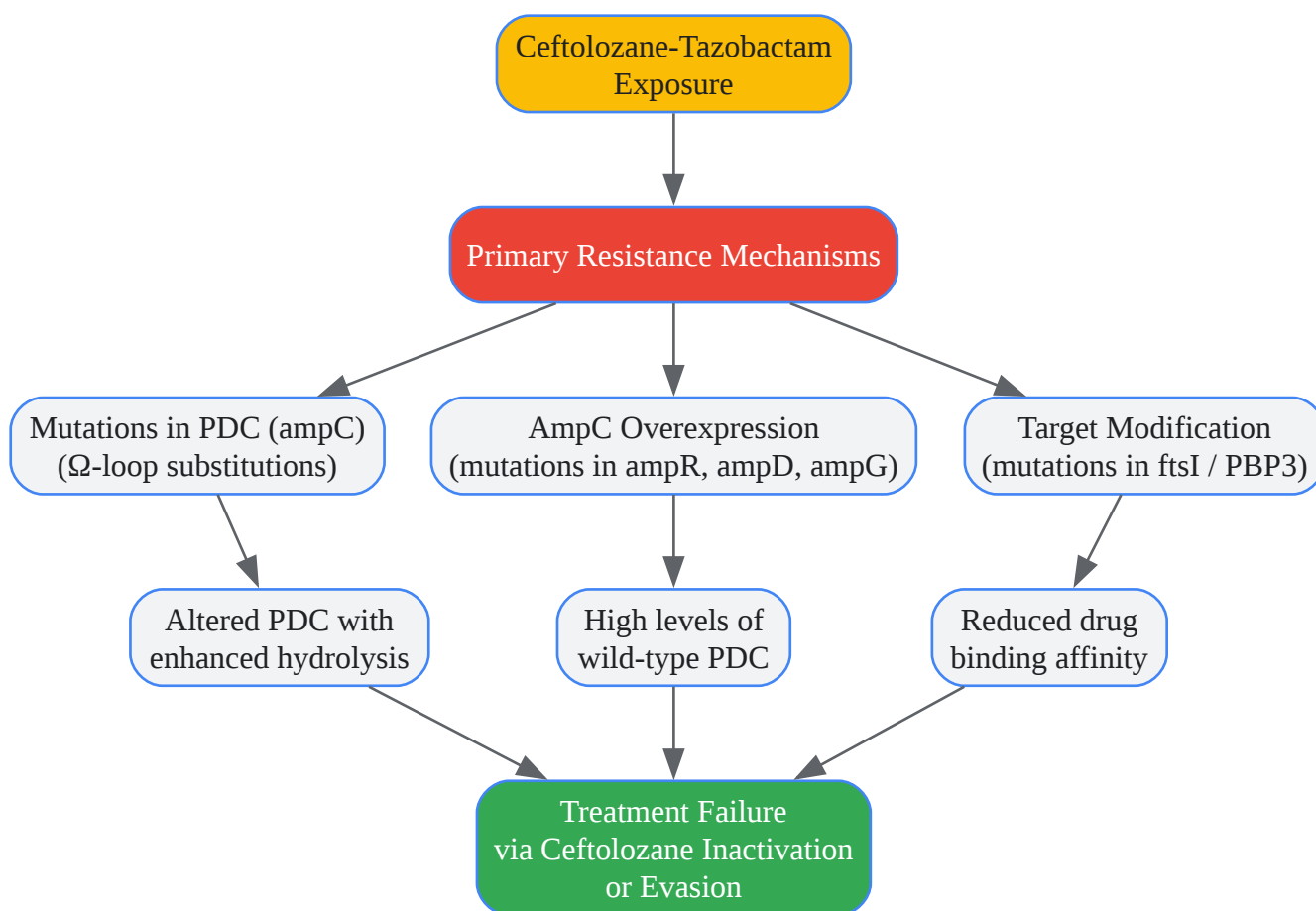
- **Analysis of Resistance Determinants:** Use a reference genome (e.g., *P. aeruginosa* PAO1) and tools like ResFinder to identify acquired resistance genes. Use BLAST to align sequences of key genes—including the chromosomal *ampC* (PDC), its regulator *ampR*, and genes *ampG*, *ampD*, and *dacB* (PBP4)—against the reference to identify mutations previously associated with ceftolozane/tazobactam resistance [5].

PBP Binding and Mechanisms of Resistance

Ceftolozane's stability against resistance mechanisms common in *P. aeruginosa* is a key advantage, though specific mutations can overcome this.

- **Stability against AmpC and Efflux:** Ceftolozane is hydrolyzed more slowly by chromosomal AmpC (PDC) due to steric hindrance from its pyrazole side chain. Its activity is also not significantly affected by efflux pumps (e.g., MexAB-OprM) or loss of the OprD porin [3].
- **Primary Resistance Mechanisms:** The most common mechanism of acquired resistance is through **mutations in the chromosomal *ampC* (PDC)** gene, particularly in the Ω -loop region, which widens the enzyme's active site and allows it to hydrolyze ceftolozane more efficiently [3]. Mutations in regulators like *ampR*, *ampD*, and *ampG* can also lead to **hyperproduction of AmpC**, overwhelming the antibiotic [5] [3]. Less commonly, mutations in the target **PBP3 (encoded by *ftsI*)** can reduce ceftolozane's binding affinity [3].

The following diagram illustrates how these mechanisms lead to resistance:



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Primary molecular pathways leading to ceftolozane-tazobactam resistance.

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To cite this document: Smolecule. [Ceftolozane's Affinity for Penicillin-Binding Proteins (PBPs)].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523134#ceftolozane-penicillin-binding-protein-affinity>]

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